Methyl 4,4-difluorobutanoate
Description
Methyl 4,4-difluorobutanoate (C₅H₈F₂O₂) is a fluorinated ester characterized by a methyl ester group and two fluorine atoms at the 4,4-position of the butanoate backbone. Fluorinated esters are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and metabolic resistance compared to non-fluorinated counterparts .
Properties
Molecular Formula |
C5H8F2O2 |
|---|---|
Molecular Weight |
138.11 g/mol |
IUPAC Name |
methyl 4,4-difluorobutanoate |
InChI |
InChI=1S/C5H8F2O2/c1-9-5(8)3-2-4(6)7/h4H,2-3H2,1H3 |
InChI Key |
HUAYTQWXLKYSOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-difluorobutanoate can be synthesized through various synthetic routes. One common method involves the esterification of 4,4-difluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions. While specific data for methyl 4,4-difluorobutanoate is limited, analogous fluorinated esters exhibit predictable behavior:
-
Acidic Hydrolysis : Produces 4,4-difluorobutanoic acid and methanol. Reaction conditions typically involve H₂SO₄ or HCl in aqueous media.
-
Basic Hydrolysis (Saponification) : Yields the sodium salt of 4,4-difluorobutanoic acid. NaOH or KOH in water/ethanol mixtures are commonly used.
Fluorine substituents marginally retard hydrolysis due to their electron-withdrawing nature, which stabilizes the ester against nucleophilic attack .
Nucleophilic Substitution
The α-hydrogens adjacent to fluorine atoms are susceptible to substitution. For example:
-
Amide Formation : Reaction with primary amines (e.g., methylamine) under catalytic acidic conditions generates substituted amides. A study on methyl 4,4-difluoro-2-phenylbutanoate demonstrated 74% yield in amidation using electrochemical methods .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amidation | Et₃N, graphite electrodes, 5 mA current | N-methyl-3-(difluoromethyl)-DL-alanine methyl ester | 74% |
Condensation Reactions
Fluorinated esters participate in Claisen-like condensations. Ethyl 4,4-difluoro-3-oxobutanoate synthesis via ethyl difluoroacetate and ethyl acetate condensation (95.5% yield) suggests similar potential for this compound .
Key Steps :
-
Deprotonation of ethyl acetate with NaOEt.
-
Nucleophilic attack by ethyl difluoroacetate.
Radical Fluoroalkylation
Electrochemical methods enable radical-mediated coupling. Methyl 4,4-difluoro-2-phenylbutanoate was synthesized via radical intermediates using RuCl₃/NaIO₄ systems :
-
Mechanism : Sulfone precursors undergo single-electron transfer, generating difluoroalkyl radicals that react with alkenes.
-
Conditions : Et₃N as base, 5 mA current, ambient temperature .
Reduction and Oxidation
-
Reduction : LiAlH₄ reduces the ester to 4,4-difluorobutanol. Fluorine’s electronegativity slightly slows reduction compared to non-fluorinated analogs.
-
Oxidation : Ozonolysis or KMnO₄ may cleave the butanoate chain, though no direct data exists. Structural analogs suggest formation of fluorinated carboxylic acids .
Transesterification
The methyl ester group exchanges with other alcohols under acidic or basic catalysis. For example, refluxing with ethanol/H₂SO₄ yields ethyl 4,4-difluorobutanoate.
Comparison with Structural Analogs
Scientific Research Applications
Methyl 4,4-difluorobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4,4-difluorobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 4,4-difluorobutanoic acid and methanol. The fluorine atoms in the molecule can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl 4,4-Difluorobutanoate
- Structure : Ethyl ester group replaces the methyl ester in the target compound.
- Molecular Weight: Higher than methyl 4,4-difluorobutanoate due to the ethyl group (C₆H₁₀F₂O₂ vs. C₅H₈F₂O₂).
- Physical Properties : Likely exhibits a higher boiling point compared to the methyl analog, as ethyl esters generally have lower volatility than methyl esters.
- Applications : Used as intermediates in organic synthesis, similar to methyl derivatives .
Methyl 3-Amino-4,4,4-Trifluorobutanoate (CAS 748746-28-3)
- Structure: Features a trifluoromethyl group (CF₃) at the 4-position and an amino group (-NH₂) at the 3-position.
- Molecular Weight: 171.12 g/mol, higher than this compound due to the additional fluorine and amino group.
- Physical Properties : Density = 1.293 g/mL; higher lipophilicity compared to difluoro analogs.
- Reactivity: The amino group enhances nucleophilicity, making it suitable for peptide coupling or heterocycle synthesis .
Methyl 4,4-Difluorocyclohexanecarboxylate (CAS 121629-14-9)
- Structure : Cyclohexane ring introduces rigidity and bulkiness.
- Molecular Weight : 178.18 g/mol.
- Physical Properties : Boiling point = 213–214°C; density = 1.13 g/mL; lower volatility compared to linear-chain analogs.
- Applications : Used in pesticide and drug synthesis due to its stability and solubility in organic solvents .
Diethyl 2,2-Difluoropentanedioate (CAS 428-97-7)
- Structure : Two ester groups and a difluorinated pentanedioate backbone.
- Similarity: Structural similarity score = 0.70 compared to this compound.
- Reactivity : The dual ester groups enable applications in cross-linking reactions or polymer synthesis .
Comparative Data Table
Key Research Findings
- Fluorination Impact: The presence of fluorine atoms increases electronegativity and metabolic stability. For example, trifluorinated compounds (e.g., methyl 3-amino-4,4,4-trifluorobutanoate) exhibit greater resistance to enzymatic degradation than difluoro analogs .
- Ester Group Influence : Methyl esters generally offer higher volatility and lower molecular weight compared to ethyl or cyclohexane-based esters, impacting their suitability in specific reactions .
- Structural Rigidity: Cyclohexane-containing derivatives (e.g., methyl 4,4-difluorocyclohexanecarboxylate) demonstrate enhanced thermal stability and solubility in non-polar solvents, making them ideal for materials science applications .
Biological Activity
Methyl 4,4-difluorobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H10F2O2
- Molecular Weight : 164.15 g/mol
- CAS Number : 134800-38-6
This compound exhibits biological activity primarily through its interaction with various molecular targets. The difluoromethyl group enhances lipophilicity and may influence the compound's reactivity with biological macromolecules. The compound is believed to act as an electrophile, potentially forming adducts with nucleophiles such as thiol groups in proteins, which can modulate enzyme activities and signaling pathways.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including drug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.35 µg/mL for certain derivatives of similar compounds, suggesting a robust antibacterial activity that could be extrapolated to this compound .
Antioxidant Activity
The compound may also exhibit antioxidant properties. Similar compounds have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells. The presence of fluorine atoms can enhance the electron-donating ability of the compound, contributing to its antioxidant capacity.
Anticancer Potential
Preliminary studies suggest that this compound could have anticancer effects. In vitro assays have indicated that compounds with similar structures can induce apoptosis in cancer cell lines and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors.
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic routes for preparing methyl 4,4-difluorobutanoate with high purity?
- Methodological Answer : this compound can be synthesized via esterification of 4,4-difluorobutanoic acid using methanol and a catalytic acid (e.g., sulfuric acid) under reflux. Alternatively, nucleophilic fluorination of methyl 4-bromobutanoate with a fluorinating agent like DAST (diethylaminosulfur trifluoride) may be employed. Purification typically involves fractional distillation or column chromatography. Purity validation requires NMR (<sup>1</sup>H, <sup>19</sup>F) and GC-MS to confirm absence of residual solvents or unreacted precursors .
Q. How can researchers characterize the structural and electronic effects of fluorine substitution in this compound?
- Methodological Answer : Use <sup>19</sup>F NMR to assess electronic environments of fluorine atoms, complemented by IR spectroscopy for carbonyl (C=O) stretching frequency analysis. Computational studies (DFT calculations) can predict bond angles, dipole moments, and electrostatic potential surfaces. Compare results with non-fluorinated analogs (e.g., methyl butanoate) to quantify fluorination effects on reactivity .
Q. What standard analytical methods are recommended for quantifying this compound in reaction mixtures?
- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (210–220 nm) is standard. Calibrate using a certified reference standard. For trace analysis, GC-MS with electron ionization (EI) provides higher sensitivity. Validate method precision via spike-recovery experiments in matrices like DMSO or acetonitrile .
Advanced Research Questions
Q. How do reaction conditions influence the stability of this compound under acidic or basic environments?
- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 40–60°C. Monitor degradation products (e.g., 4,4-difluorobutanoic acid) via LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life. Note: Fluorine’s electron-withdrawing effect may enhance ester hydrolysis under basic conditions .
Q. What strategies resolve contradictions in reported fluorination efficiencies for this compound synthesis?
- Methodological Answer : Systematic comparison of fluorinating agents (e.g., DAST vs. Deoxo-Fluor) under controlled conditions (temperature, solvent polarity). Use <sup>19</sup>F NMR yield calculations and side-product profiling (e.g., elimination byproducts). Reproducibility issues may stem from moisture sensitivity of reagents or competing mechanisms (e.g., SN2 vs. radical pathways) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Perform molecular docking studies with target enzymes (e.g., esterases) using software like AutoDock Vina. Parameterize fluorine atoms with appropriate force fields (e.g., CHARMM). Validate predictions with in vitro assays measuring IC50 values. Compare metabolic stability using liver microsome models (e.g., rat vs. human), as species-specific differences are documented .
Q. What role does this compound play in designing fluorinated prodrugs?
- Methodological Answer : As a lipophilic ester, it enhances cell membrane permeability of carboxylic acid drugs. Evaluate hydrolysis rates in plasma (via LC-MS) to assess prodrug activation. Optimize fluorination patterns using QSAR models to balance bioavailability and metabolic stability. Note: Fluorine’s steric effects may alter enzyme binding .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .
- Experimental Design : Include control groups (e.g., non-fluorinated analogs) and triplicate measurements to account for batch variability .
- Safety Protocols : Follow guidelines for handling fluorinated compounds (e.g., PPE, fume hoods), referencing SDS data for related difluorobenzophenones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
